(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate
Description
(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-aminoethyl substituent at the 3-position of the piperidine ring. Its stereochemistry (S-configuration) and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties or enabling enantioselective transformations . The Boc group enhances solubility in organic solvents and protects the amine during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLAYRXNMUUXJS-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363815 | |
| Record name | tert-Butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217725-39-7 | |
| Record name | tert-Butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Hydrogenation of Enamine Intermediates
A widely cited method involves the enantioselective hydrogenation of an enamine precursor derived from tert-butyl 4-piperidone:
Procedure :
-
Starting Material : tert-Butyl 4-piperidone-1-carboxylate is treated with (S)-1-aminoethanol under nucleophilic substitution conditions (K2CO3, CH3CN, 24 h, 80°C) to form an enamine intermediate.
-
Hydrogenation : The enamine undergoes catalytic hydrogenation (H2, Pd/C, 50 psi, 4 h) to yield the (S)-configured piperidine derivative.
-
Workup : The product is purified via column chromatography (SiO2, EtOAc/hexane) to achieve >98% enantiomeric excess (ee).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | 99.2% |
| Optical Rotation ([α]D) | +12.5° (c=1, CHCl3) |
Advantages : High enantioselectivity, scalability, and compatibility with industrial reactors.
Resolution of Racemic Mixtures Using Chiral Acids
A patent (CN106432056A) describes the resolution of racemic 3-(4-aminophenyl)piperidine derivatives using D-phenylglycine derivatives:
Procedure :
-
Racemate Synthesis : tert-Butyl 3-(2-nitroethyl)piperidine-1-carboxylate is reduced (H2, Raney Ni) to the racemic amine.
-
Diastereomeric Salt Formation : The racemate is treated with (R)-mandelic acid in ethanol/water (1:15 v/v) at 60°C, yielding the (S)-enantiomer as a crystalline salt.
-
Liberation : The salt is hydrolyzed (HCl, EtOAc/H2O) and neutralized (NH4OH) to isolate the free base.
Key Data :
| Parameter | Value |
|---|---|
| Resolution Efficiency | 91.5% |
| ee After Recrystallization | 94.5% |
| Overall Yield | 50–60% |
Limitations : Requires multiple crystallization steps and generates stoichiometric waste.
Rh-Catalyzed Conjugate Addition
A σ1 receptor ligand synthesis route employs Rh-catalyzed asymmetric conjugate addition to install the aminoethyl side chain:
Procedure :
-
Substrate Preparation : tert-Butyl 3-oxopiperidine-1-carboxylate is treated with phenylboronic acid and [Rh(cod)2]BF4 in dioxane/KOH.
-
Addition Reaction : The Rh catalyst enables enantioselective formation of the C-N bond at the 3-position (70°C, 8 h).
-
Reductive Amination : The ketone intermediate is converted to the amine using NaBH4/EtOH.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| ee | 89% |
| Isolated Yield | 65% |
Applications : Ideal for introducing diverse substituents during lead optimization.
Optimization Strategies
Solvent and Temperature Effects
Catalytic System Tuning
-
Pd vs. Rh Catalysts : Pd/C provides higher turnover numbers for hydrogenation, whereas Rh complexes enable broader substrate scope in conjugate additions.
Analytical Characterization
Spectroscopic Data
Chiral HPLC Validation
| Column | Mobile Phase | Retention Time (S) |
|---|---|---|
| Chiralpak AD-H | Hexane/IPA/DEA (90:10:0.1) | 12.7 min |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : Approximately 214.30 g/mol
- Structural Features :
- Piperidine Ring : Provides a six-membered nitrogen-containing ring that enhances biological activity.
- Tert-butyl Group : Increases lipophilicity, aiding in membrane permeability.
- Aminoethyl Side Chain : Essential for interactions with biological targets.
Organic Synthesis
(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo diverse chemical reactions, such as oxidation, reduction, and nucleophilic substitution, allows chemists to create a wide range of derivatives.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms N-oxides | Hydrogen peroxide |
| Reduction | Produces secondary amines | Lithium aluminum hydride |
| Nucleophilic Substitution | Forms various derivatives | Amines or thiols |
Medicinal Chemistry
The compound is significant in drug development, particularly as a precursor for synthesizing pharmaceuticals targeting neurological disorders. Its structural properties facilitate the design of compounds that can modulate neurotransmitter systems.
- Case Study : Analog compounds based on the piperidine core have shown promising results in modulating trace amine-associated receptor 1 (TAAR1), which is linked to dopamine regulation and potential treatments for schizophrenia .
Research indicates that this compound exhibits various biological activities:
- Agonistic Activity : Compounds derived from this structure have been tested for their ability to activate TAAR1, demonstrating potential therapeutic effects in preclinical models of psychosis .
- Neuropharmacology : The compound's derivatives have been evaluated in animal models for their efficacy in reducing hyperlocomotion associated with dopaminergic dysfunctions, suggesting applications in treating disorders like schizophrenia .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. The compound's scalability in synthesis through continuous flow reactors enhances production efficiency and product consistency.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Enantiomeric Pair: (R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate
Positional Isomers
- tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate: Substituent at the 4-position (vs. 3) alters steric and electronic interactions. Reduced steric hindrance at the 4-position may enhance reactivity in nucleophilic substitutions .
- tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0, similarity 0.96): Branched aminoethyl group introduces a methyl side chain, increasing lipophilicity (logP +0.3) .
Functional Group Variations
- tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7, similarity 0.92):
- (S)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate (CAS 1349702-34-6):
Chain Length and Substituent Modifications
- tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate (CAS 912368-73-1): Shorter methylamino chain reduces molecular weight (214.30 g/mol) and increases metabolic stability due to decreased oxidation sites .
- tert-Butyl 3-(((4-bromo-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate: Bulky aromatic substituent introduces steric hindrance, limiting conformational flexibility but enabling π-π stacking in receptor binding .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Similarity Index |
|---|---|---|---|---|---|
| (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate | Not Provided | C₁₂H₂₄N₂O₂ | 228.33 | 3-(2-aminoethyl) | Reference |
| (R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate | 1217629-55-4 | C₁₂H₂₄N₂O₂ | 228.33 | 3-(2-aminoethyl) | 1.00 (enantiomer) |
| tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate | 1235439-55-0 | C₁₂H₂₄N₂O₂ | 228.33 | 3-(1-aminoethyl) | 0.96 |
| tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | 146667-84-7 | C₁₂H₂₃NO₃ | 229.32 | 3-(2-hydroxyethyl) | 0.92 |
Biological Activity
(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound, characterized by its unique molecular structure, plays a significant role in medicinal chemistry as a precursor for various biologically active compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 228.33 g/mol. The compound features:
- Piperidine Ring : A six-membered ring structure that contributes to its biological activity.
- Tert-butyl Group : Enhances lipophilicity, potentially aiding in membrane permeability.
- Aminoethyl Side Chain : Essential for interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant interactions with various biological systems, particularly in the modulation of neurotransmitter receptors. Its structural characteristics allow it to influence neurological pathways, making it a candidate for treating conditions such as anxiety and depression.
- Neurotransmitter Receptor Interaction : The compound has been shown to interact with trace amine-associated receptors (TAARs), which are implicated in mood regulation and psychotic disorders. For instance, studies have demonstrated that related piperidine derivatives can activate TAAR1, leading to a decrease in hyperlocomotion in dopamine transporter knockout (DAT-KO) rat models, a relevant model for studying schizophrenia .
- Modulation of Neurotransmitter Dynamics : By influencing the dynamics of neurotransmitters such as dopamine and serotonin, this compound may help in ameliorating symptoms associated with mood disorders .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
Applications in Drug Development
Due to its promising biological activity, this compound serves as a valuable building block in the synthesis of pharmaceuticals. It is utilized in:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (S)-tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate, and what reaction conditions are critical for high yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate derivatives are prepared by reacting Boc-protected piperidine intermediates with aminoethylating agents in polar aprotic solvents like DMF at room temperature or elevated temperatures (e.g., 80–100°C under nitrogen). Key parameters include maintaining anhydrous conditions, stoichiometric control of reagents, and purification via silica gel chromatography .
- Critical Conditions :
- Solvent: DMF or THF.
- Catalysts: K₂CO₃ or Et₃N for deprotonation.
- Reaction Time: 3–24 hours, depending on temperature.
- Yield Optimization: Monitoring reaction progress via TLC or LC-MS.
Q. How can researchers confirm the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) are standard methods. Single-crystal X-ray diffraction (SCXRD) is definitive but requires crystallizable derivatives. For example, analogs like (S)-tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate have been structurally validated using SCXRD .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal. For related piperidine derivatives, professional waste management is recommended to prevent environmental contamination .
Advanced Research Questions
Q. How can contradictory data in reaction yields for Boc-protected piperidine derivatives be resolved?
- Methodological Answer : Discrepancies often arise from varying reaction scales, solvent purity, or moisture levels. Systematic optimization studies (e.g., Design of Experiments, DoE) can identify critical factors. For instance, DMF purity significantly impacts coupling reactions with nitroaryl halides, as trace water may hydrolyze intermediates .
- Case Study : A 20% yield increase was achieved by pre-drying DMF over molecular sieves and using freshly distilled Et₃N .
Q. What strategies are effective for introducing functional groups to the aminoethyl side chain without Boc-deprotection?
- Methodological Answer : Selective functionalization requires protecting-group-compatible reagents. For example, reductive amination with aldehydes/ketones in the presence of NaBH₃CN preserves the Boc group. Alternatively, Mitsunobu reactions (e.g., with DIAD/PPh₃) enable ether formation on the aminoethyl moiety .
Q. How does the stereochemistry of the piperidine ring influence biological activity in drug discovery applications?
- Methodological Answer : The (S)-configuration enhances binding affinity to targets like hepatocyte growth factor receptors. Comparative studies using enantiomeric pairs (e.g., (S)- vs. (R)-forms) revealed a 10-fold difference in IC₅₀ values in kinase inhibition assays .
- Experimental Design :
- Synthesize both enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst).
- Validate purity via chiral HPLC.
- Test in vitro activity using dose-response assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
